molecular formula C19H19ClN4S B5908235 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde N-ethylthiosemicarbazone

1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde N-ethylthiosemicarbazone

Cat. No. B5908235
M. Wt: 370.9 g/mol
InChI Key: MATOWCFMWZWUMM-SSDVNMTOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde N-ethylthiosemicarbazone, also known as CBT-ECN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as cancer treatment, drug delivery, and imaging.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde N-ethylthiosemicarbazone involves the inhibition of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde N-ethylthiosemicarbazone prevents cancer cells from dividing and proliferating, ultimately leading to cell death.
Biochemical and Physiological Effects:
1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde N-ethylthiosemicarbazone has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde N-ethylthiosemicarbazone induces apoptosis, or programmed cell death, in cancer cells. Additionally, 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde N-ethylthiosemicarbazone has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde N-ethylthiosemicarbazone in lab experiments is its high specificity for cancer cells, which allows for targeted therapy and imaging. Additionally, 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde N-ethylthiosemicarbazone has a relatively low toxicity profile, making it a safer alternative to traditional chemotherapeutic agents. However, one limitation of 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde N-ethylthiosemicarbazone is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde N-ethylthiosemicarbazone. One area of interest is the development of novel drug delivery systems using 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde N-ethylthiosemicarbazone, such as nanoparticles and liposomes. Additionally, further investigation is needed to fully understand the mechanism of action of 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde N-ethylthiosemicarbazone and to identify potential drug targets. Finally, clinical trials are needed to evaluate the safety and efficacy of 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde N-ethylthiosemicarbazone in humans and to determine its potential as a cancer treatment.

Synthesis Methods

The synthesis of 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde N-ethylthiosemicarbazone involves the reaction of 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde with N-ethylthiosemicarbazide in the presence of a catalyst, typically acetic acid. The resulting product is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde N-ethylthiosemicarbazone has been extensively studied for its potential applications in cancer treatment. It has been shown to selectively target cancer cells while sparing healthy cells, making it a promising candidate for chemotherapy. Additionally, 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde N-ethylthiosemicarbazone has been investigated for its use in drug delivery systems, as it can be incorporated into nanoparticles and liposomes for targeted drug delivery. Furthermore, 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde N-ethylthiosemicarbazone has been used in imaging studies for the detection of cancer cells, as it can be conjugated with fluorescent dyes for imaging applications.

properties

IUPAC Name

1-[(E)-[1-[(2-chlorophenyl)methyl]indol-3-yl]methylideneamino]-3-ethylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4S/c1-2-21-19(25)23-22-11-15-13-24(18-10-6-4-8-16(15)18)12-14-7-3-5-9-17(14)20/h3-11,13H,2,12H2,1H3,(H2,21,23,25)/b22-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MATOWCFMWZWUMM-SSDVNMTOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NN=CC1=CN(C2=CC=CC=C21)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=S)N/N=C/C1=CN(C2=CC=CC=C21)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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